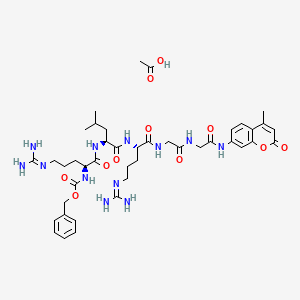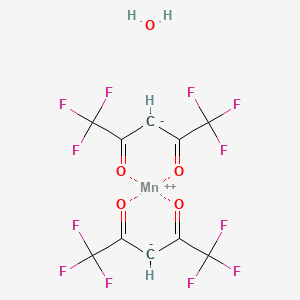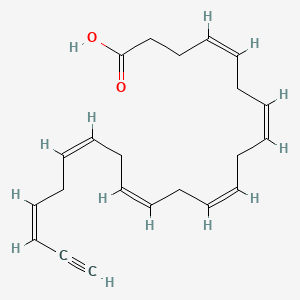
乙酰胆碱P
描述
Substance P acetate is a neuropeptide that is closely related to neurokinin A . It is synthesized and stored in the central nervous system (CNS), peripheral nervous system, and immune cells . It has proinflammatory effects on epithelial and immune cells and has been associated with inflammatory diseases related to gastrointestinal and respiratory systems .
Synthesis Analysis
Substance P has a pH-dependent structure. Under acidic-neutral conditions, it possesses a prevalent β-sheet structure although also other secondary structure elements are present . The substitution of the Met-NH2 moiety with the acidic functional group in the SP sequence results in a more disordered folding .Molecular Structure Analysis
Substance P has a pH-dependent structure. Under acidic-neutral conditions, it possesses a prevalent β-sheet structure . By increasing pH, a higher orderliness in the SP secondary structure is induced, as well as the formation of strongly bound intermolecular β-strands with a parallel alignment .Chemical Reactions Analysis
Substance P acetate may form combustible dust concentrations in air . Dust can form an explosive mixture with air. Fine dust dispersed in air may ignite .Physical and Chemical Properties Analysis
Substance P acetate has a molecular weight of 1347.65 and a chemical formula of C₆₃H₉₈N₁₈O₁₃S . It is stored at a temperature less than -15°C .科学研究应用
1. 药理学中的生物学重要性
乙酰胆碱P,1931年被认为是一种肠道速激肽,在药理学中起着至关重要的作用。它参与多种自主功能的控制,特别是疼痛传递,并且是一种中枢神经递质、神经调节剂和免疫调节剂。此类物质的识别和区分主要是通过研究它们在体内和分离平滑肌中的生物活性(Moncada, 1982)。
2. 在抑郁症中的作用和治疗意义
This compound广泛分布于中枢神经系统,经常与血清素、去甲肾上腺素和多巴胺共定位。它在精神病学研究中具有重要意义,因为它在抑郁症中具有潜在作用。一项研究表明,MK869是一种选择性NK1受体拮抗剂,可阻断this compound的作用,对重度抑郁症表现出显着的活性,而且性副作用比帕罗西汀更少(Schwarz & Ackenheil, 2002)。
3. 对牙髓中疼痛和炎症的影响
已对来自疼痛和健康人类牙齿的牙髓中的this compound进行了研究。疼痛牙齿牙髓中这种神经肽水平升高表明它可能在牙髓炎症和牙痛中起着至关重要的作用(Awawdeh et al., 2002)。
4. 与偏头痛病理生理学的关系
在偏头痛患者的研究中,观察到在无头痛期间,this compound和CGRP的血浆水平升高,同时ACE活性也高。这表明this compound、CGRP和ACE与偏头痛病理生理学有关,可能在这一过程中相互作用(Fusayasu et al., 2007)。
作用机制
Target of Action
Substance P Acetate, also known as Substance P or Neurokinin P, is a member of the tachykinin family of neuropeptides . It primarily targets the neurokinin type 1 receptor (NK1R), which is distributed over cytoplasmic membranes of many cell types including neurons, glia, endothelia of capillaries and lymphatics, fibroblasts, stem cells, and white blood cells .
Mode of Action
Substance P Acetate acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NK1, NK2, and NK3 . It has excitatory effects on central and peripheral neurons and elicits a variety of biological responses in non-neuronal tissue . In the Xenopus system, the expressed protein functions by activating a receptor-channel coupling mechanism that involves the production of IP3, which releases Ca++ from inter-stores and generates an oscillatory chloride current .
Biochemical Pathways
Substance P Acetate is involved in the regulation of many biological processes. These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted over time It is crucial to note that the therapeutic and toxic effects of a drug are related to its concentration at the site of action .
Result of Action
Substance P Acetate has a variety of effects at the molecular and cellular level. It is associated with inflammatory processes and pain . It also has excitatory effects on central and peripheral neurons and elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .
Action Environment
The action, efficacy, and stability of Substance P Acetate can be influenced by various environmental factors. It’s important to note that the environment in which a drug is administered can significantly impact its effectiveness and stability .
安全和危害
未来方向
生化分析
Biochemical Properties
Substance P Acetate selectively binds to neurokinin 1 (NK1) receptors and has diverse biological activities . It is an endogenous peptide expressed in the central and peripheral nervous systems, including the enteric nervous system and in immune cells . Substance P Acetate mediates interactions between neurons and immune cells, with nerve-derived Substance P Acetate modulating immune cell proliferation rates and cytokine production .
Cellular Effects
Substance P Acetate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate the formation of a scaffolding complex comprising internalized receptor, β-arrestin, src, and ERK1 .
Molecular Mechanism
Substance P Acetate exerts its effects at the molecular level through a variety of mechanisms. It binds to its preferred neurokinin 1 (NK1) receptor, leading to the activation of various intracellular signaling pathways . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Substance P Acetate can change over time in laboratory settings. Studies have shown that increased expression of Substance P Acetate promotes memory Th17 generation and maintenance in chronic dry eye disease . This suggests that Substance P Acetate may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Substance P Acetate can vary with different dosages in animal models. For instance, studies have shown that Substance P Acetate treatment enhanced the M2 polarization of 12-O-tetradecanoylphorbol 13-acetate-treated THP-1 cells (macrophages) in vitro .
Metabolic Pathways
Substance P Acetate is involved in several metabolic pathways. It is produced mainly by the gut microbiota via dietary fiber fermentation . Eating foods rich in natural compounds can hinder harmful intestinal bacterial growth and promote beneficial bacterial proliferation, thus increasing SCFA levels and regulating glucose and lipid metabolism .
Transport and Distribution
Substance P Acetate is transported and distributed within cells and tissues. It is released from the terminals of specific sensory nerves and is found in the brain and spinal cord, and is associated with inflammatory processes and pain .
Subcellular Localization
Substance P Acetate is localized to specific subcellular compartments. It is found in the cytosol and nuclei of many cell types . The subcellular localization of Substance P Acetate can have significant effects on its activity or function .
属性
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O13S.C2H4O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;1-2(3)4/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZBDDSODJLJBS-HDKZLILXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H102N18O15S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1407.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)





![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)
